molecular formula C19H18N2O B11492112 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B11492112
M. Wt: 290.4 g/mol
InChI Key: DPMVOLXFUXSYFM-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is an organic compound that features a pyrrole ring, a benzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide exerts its effects involves binding to specific molecular targets such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, it may inhibit the enzyme topoisomerase, which is crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is unique due to its specific combination of a pyrrole ring and a benzyl group, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-phenyl-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C19H18N2O/c22-19(14-16-6-2-1-3-7-16)20-15-17-8-10-18(11-9-17)21-12-4-5-13-21/h1-13H,14-15H2,(H,20,22)

InChI Key

DPMVOLXFUXSYFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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